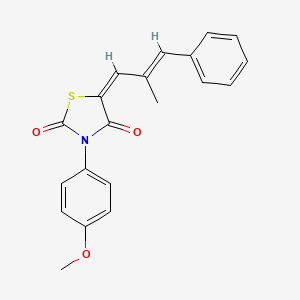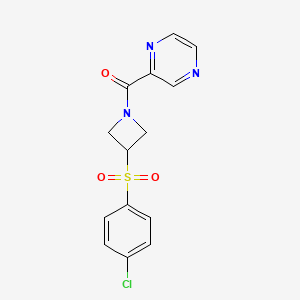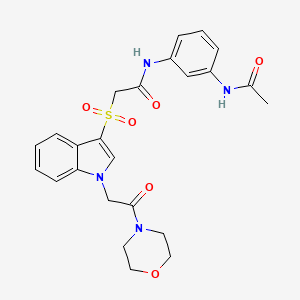![molecular formula C7H7N3O B2375094 {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}méthanol CAS No. 1824412-94-3](/img/structure/B2375094.png)
{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}méthanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is a class of non-naturally occurring small molecules . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol involves several methods. One common approach is the oxidative cyclization of N - (2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis
The molecular structure of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol is characterized by a high triplet energy and appropriate highest occupied molecular orbital/lowest unoccupied molecular orbital levels . The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers .Chemical Reactions Analysis
The chemical reactions involving {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol include a transition-metal-free oxidative N–N bond formation strategy . This strategy generates various structurally interesting [1,2,4]triazolo[1,5-a]benzazoles efficiently .Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Le composé est utilisé dans la synthèse de composés hétérocycliques . Une méthode sans catalyseur, sans additif et écologique pour la synthèse de 1,2,4-triazolo[1,5-a]pyridines sous conditions micro-ondes a été établie . Cette réaction en tandem implique l'utilisation d'énamínonitriles et de benzohydrazides, un mécanisme de transamidation suivi d'une addition nucléophile avec le nitrile, et une condensation ultérieure pour donner le composé cible en un temps de réaction court .
RORγt Inverse Agonists
Le composé présente une activité en tant qu'agonistes inverses de RORγt . RORγt est un récepteur nucléaire qui joue un rôle crucial dans la différenciation des cellules Th17, qui sont impliquées dans la pathogenèse de plusieurs maladies auto-immunes.
PHD-1 Inhibitors
Il agit également comme un inhibiteur de PHD-1 . PHD-1 est une protéine contenant un domaine d'hydroxylase prolyle qui joue un rôle clé dans les réponses cellulaires à l'hypoxie ou aux conditions de faible teneur en oxygène.
JAK1 et JAK2 Inhibitors
Le composé est connu pour inhiber JAK1 et JAK2 . Ce sont des Janus kinases, une famille de tyrosine kinases intracellulaires non réceptrices qui transduisent les signaux médiés par les cytokines via la voie JAK-STAT.
Traitement des troubles cardiovasculaires
Ce composé est utilisé dans le traitement des troubles cardiovasculaires . Les troubles cardiovasculaires comprennent les maladies du cœur et des vaisseaux sanguins, telles que la maladie coronarienne, l'insuffisance cardiaque et les accidents vasculaires cérébraux.
Traitement du diabète de type 2
Il est également utilisé dans le traitement du diabète de type 2 . Le diabète de type 2 est une affection chronique qui affecte la façon dont le corps traite le sucre dans le sang (glucose).
Traitement des troubles hyperprolifératifs
Le composé est utilisé dans le traitement des troubles hyperprolifératifs . Les troubles hyperprolifératifs impliquent une croissance excessive ou une prolifération de cellules, ce qui peut entraîner des affections telles que le cancer.
Applications en science des matériaux
Ces types de composés ont diverses applications dans les domaines de la science des matériaux . Cela pourrait inclure le développement de nouveaux matériaux avec des propriétés uniques.
Orientations Futures
The future directions of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol research could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .
Mécanisme D'action
Target of Action
The primary targets of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol are diverse and include enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which plays a role in cytokine signaling .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For example, it acts as an inverse agonist for RORγt and an inhibitor for PHD-1, JAK1, and JAK2 . This interaction results in changes in the biochemical pathways these enzymes are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can influence the cytokine signaling pathway through its inhibition of JAK1 and JAK2 . It also impacts the hypoxia-inducible factor (HIF) pathway through its inhibition of PHD-1 . The downstream effects of these interactions can lead to changes in cellular functions and responses .
Pharmacokinetics
Similar compounds have shown good systemic exposure and oral bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would significantly impact its bioavailability and efficacy .
Result of Action
The molecular and cellular effects of the compound’s action are dependent on the specific targets and pathways it affects. For instance, inhibition of JAK1 and JAK2 can lead to reduced cytokine signaling, potentially impacting immune responses . Similarly, inhibition of PHD-1 can affect cellular responses to hypoxia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the concentration of the compound and the presence of other competing molecules .
Analyse Biochimique
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under microwave conditions, suggesting that they may be stable under these conditions .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-4-6-2-1-3-7-8-5-9-10(6)7/h1-3,5,11H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVIXKFGUKQEJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=NN2C(=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1824412-94-3 |
Source


|
| Record name | {[1,2,4]triazolo[1,5-a]pyridin-5-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2375012.png)

![2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2375014.png)


![Imidazo[1,2-C]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B2375018.png)
![N-(3,4-dimethylphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2375020.png)


![(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2375025.png)
![tert-Butyl 1-(aminomethyl)-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B2375027.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2375028.png)
![4-[(2-Hydroxyethyl)amino]oxane-4-carboxylic acid hydrochloride](/img/structure/B2375034.png)
